molecular formula C13H17BrO2 B14342996 2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane CAS No. 105114-65-6

2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane

Cat. No.: B14342996
CAS No.: 105114-65-6
M. Wt: 285.18 g/mol
InChI Key: RLBTZMMPBSWJMI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane typically involves the bromination of a phenyl precursor followed by cyclization to form the dioxane ring. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator . The reaction conditions often include a solvent such as carbon tetrachloride and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield a phenol derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxane ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the dioxane ring.

    2-(4-Bromophenyl)ethanol: Contains a hydroxyl group instead of the dioxane ring.

    2-(4-Bromophenyl)ethylamine: Features an amine group in place of the dioxane ring.

Uniqueness

2-(4-Bromophenyl)-2,5,5-trimethyl-1,3-dioxane is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds lacking the dioxane ring.

Properties

CAS No.

105114-65-6

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-(4-bromophenyl)-2,5,5-trimethyl-1,3-dioxane

InChI

InChI=1S/C13H17BrO2/c1-12(2)8-15-13(3,16-9-12)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3

InChI Key

RLBTZMMPBSWJMI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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